Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohexyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-13-16(14(2)22-18-13)12-19-8-10-20(11-9-19)17(21)15-6-4-3-5-7-15;/h15H,3-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXAPNBQAZEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1396812-64-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H28ClN3O2 |
| Molecular Weight | 341.9 g/mol |
| IUPAC Name | Cyclohexyl-[4-[(3,5-dimethylisoxazol-4-yl)methyl]piperazin-1-yl]methanone; hydrochloride |
| Structure | Chemical Structure |
The compound's biological activity is largely attributed to its interaction with various biological targets. The 3,5-dimethylisoxazole moiety is known to mimic acetylated lysine residues, which allows it to interact with bromodomains in proteins such as CBP (CREB-binding protein) and BRD4 (Bromodomain-containing protein 4). These interactions play a crucial role in regulating gene expression and are implicated in cancer progression and inflammation pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that compounds containing the isoxazole ring can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, pyrazole derivatives have demonstrated significant inhibitory activity against BRAF(V600E), a common mutation in melanoma .
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines and mediators. This effect is particularly relevant in diseases characterized by chronic inflammation.
- Neuroprotective Effects : Some derivatives of piperazine compounds have shown promise in neuroprotection, suggesting potential applications in neurodegenerative diseases.
Study 1: Anticancer Potential
A study evaluated the anticancer effects of various isoxazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Study 2: Inhibition of Bromodomain Proteins
In another study focusing on bromodomain inhibitors, compounds with the 3,5-dimethylisoxazole group were tested for their binding affinity to CBP and BRD4. The results showed that these compounds had selective micromolar inhibitory activity against CBP bromodomain compared to BRD4, indicating their potential as targeted therapies for cancers involving these pathways .
Scientific Research Applications
Cancer Therapy
The compound has been investigated for its potential in treating various cancers due to its ability to inhibit BRD4. Research indicates that derivatives of this compound exhibit significant cytotoxicity against different cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| Triple-Negative Breast Cancer | 0.237 |
| Other Cancer Cell Lines | Varies |
Studies have highlighted the compound's role in overcoming resistance mechanisms in cancer therapy. For example, it has been shown to enhance the efficacy of conventional chemotherapeutics when used in combination treatments .
Neuropharmacological Studies
Beyond oncology, cyclohexyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride has potential applications in neuropharmacology. The isoxazole moiety is known for its neuroprotective properties, suggesting that this compound may be beneficial in treating neurodegenerative diseases or cognitive disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Combination Therapy Studies : Research conducted on the combination of this compound with doxorubicin demonstrated enhanced cytotoxic effects against breast cancer cell lines compared to doxorubicin alone. The study utilized the Combination Index method to analyze synergistic effects .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in vivo. These studies have shown promising results in reducing tumor size and improving survival rates among treated subjects .
- Mechanistic Studies : Detailed mechanistic studies using AlphaScreen assays have confirmed that modifications to the isoxazole group significantly enhance binding affinity and selectivity towards BRD4 over other bromodomains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what analytical techniques validate its structural integrity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example, coupling cyclohexanecarbonyl chloride with a pre-synthesized 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine intermediate under Schotten-Baumann conditions. Structural validation requires 1H/13C NMR to confirm piperazine ring substitution patterns and HPLC-MS (with C18 columns and acetonitrile/water gradients) to verify purity (>95%) and molecular ion peaks . FT-IR can corroborate carbonyl (C=O, ~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
Q. How can researchers ensure batch-to-batch consistency in purity and stability during synthesis?
- Methodological Answer : Implement ICH Q3A/B guidelines for impurity profiling. Use HPLC-DAD/ELSD to monitor byproducts like unreacted piperazine intermediates or cyclohexylcarboxylic acid derivatives. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS can detect degradation products, such as hydrolyzed isoxazole rings or N-demethylated analogs . Reference standards for impurities (e.g., 4-cyclohexylbutanoic acid) should be sourced from pharmacopeial providers .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin/dopamine receptors due to piperazine’s CNS activity) using radioligands like [³H]spiperone. For cytotoxicity, use MTT assays in HEK-293 or SH-SY5Y cell lines, with IC50 calculations via nonlinear regression. Include positive controls (e.g., ketanserin for 5-HT2A antagonism) to validate assay conditions .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with neurotransmitter receptors?
- Methodological Answer : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target receptors (e.g., 5-HT1A from PDB: 7E2Z). Parameterize the ligand’s partial charges via GAFF force fields and simulate docking poses focusing on the piperazine moiety’s interaction with aspartate residues (e.g., D3.32 in 5-HT receptors). Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. What experimental designs resolve contradictions in reported pharmacokinetic (PK) data across species?
- Methodological Answer : Conduct allometric scaling using plasma concentration-time profiles from rodents and non-rodents. Apply PBPK modeling (e.g., GastroPlus) to account for species-specific differences in CYP450 metabolism (e.g., CYP3A4 in humans vs. CYP2D in rats). Cross-validate with microsomal stability assays and transporter inhibition studies (e.g., hERG inhibition risk via patch-clamp electrophysiology) .
Q. How to address discrepancies in in vivo efficacy studies for CNS targets?
- Methodological Answer : Standardize animal models (e.g., tail suspension test for antidepressant activity in mice) with strict inclusion criteria (age, weight). Use dose-ranging studies (1–30 mg/kg, i.p.) and compare to reference drugs (e.g., fluoxetine). Employ microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin in the prefrontal cortex) and correlate with behavioral outcomes. Contradictions may arise from blood-brain barrier permeability variations, which can be quantified via brain/plasma ratio measurements .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer : 3D spheroids or organoids often show higher IC50 values due to reduced drug penetration. Use confocal microscopy with fluorescent analogs to visualize compound distribution. Compare ATP-based viability assays (2D) vs. acid phosphatase assays (3D). Statistical analysis via ANOVA with post-hoc Tukey tests can quantify model-dependent differences .
Q. What strategies validate the compound’s selectivity profile across kinase targets?
- Methodological Answer : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Focus on off-target hits with <50% inhibition. Use surface plasmon resonance (SPR) to measure binding kinetics (KD) for high-affinity targets. Cross-reference with transcriptomic databases (e.g., LINCS L1000) to assess downstream pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
